2-Methoxy-5-(3-methylphenyl)phenol
Description
2-Methoxy-5-(3-methylphenyl)phenol is a phenolic compound characterized by a methoxy group at position 2, a hydroxyl group at position 5, and a 3-methylphenyl substituent. Phenolic compounds with methoxy and aryl substituents are often studied for their biological activities, including antitumor, antioxidant, and antimicrobial effects .
Properties
IUPAC Name |
2-methoxy-5-(3-methylphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-10-4-3-5-11(8-10)12-6-7-14(16-2)13(15)9-12/h3-9,15H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYPBIQSMXYJAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685408 | |
| Record name | 4-Methoxy-3'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261945-93-0 | |
| Record name | 4-Methoxy-3'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(3-methylphenyl)phenol typically involves the reaction of 3-methylphenol with methoxybenzene under specific conditions. One common method includes the use of a catalyst such as boron tribromide (BBr3) for the demethylation of methoxy derivatives . Another approach involves the use of sodium hydride (NaH) as a base in the presence of a solvent like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production of 2-Methoxy-5-(3-methylphenyl)phenol often employs large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(3-methylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, and hydroxy derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methoxy-5-(3-methylphenyl)phenol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(3-methylphenyl)phenol involves its interaction with specific molecular targets and pathways. It can act as an antioxidant, scavenging free radicals and preventing oxidative damage. Additionally, it may inhibit certain enzymes or receptors involved in inflammatory and tumorigenic processes .
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., CF3 in SB-2 ) increase polarity, while electron-donating groups (e.g., methylphenyl in the target compound) enhance hydrophobic interactions.
- Hydrogen Bonding: Compounds like 2-Methoxy-5-((phenylamino)methyl)phenol exhibit intermolecular hydrogen bonds (O2—H2···O2, O2—H2···O21) due to hydroxyl and amine groups , whereas the target compound’s methylphenyl group may prioritize van der Waals interactions.
Comparison :
- The target compound may be synthesized via analogous methods, such as Friedel-Crafts alkylation or Suzuki coupling, depending on the substituent’s complexity.
- Yields for similar compounds range from 51% to 80%, suggesting that steric hindrance from the 3-methylphenyl group could impact efficiency .
Physicochemical Properties
Table 3: Spectroscopic and Crystallographic Data
Key Differences :
- The target compound’s methylphenyl group may downfield-shift aromatic protons in ¹H NMR compared to allyl/propenyl substituents .
- Crystallographic data for analogs like 2-Methoxy-5-((phenylamino)methyl)phenol reveal monoclinic systems stabilized by hydrogen bonds , whereas bulky substituents in the target compound might favor orthorhombic packing.
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